molecular formula C15H16ClFN2OS B2429986 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide CAS No. 941964-18-7

2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide

Cat. No.: B2429986
CAS No.: 941964-18-7
M. Wt: 326.81
InChI Key: XYEJJLWLVGGQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with chlorine, fluorine, and a dimethylamino-thiophene moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzoic acid, thiophene-2-carbaldehyde, and dimethylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-chloro-6-fluorobenzoic acid with thiophene-2-carbaldehyde under acidic conditions to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the amidation of the amine with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, using agents such as lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace these halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, thiols, and other nucleophiles under basic conditions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamides with various nucleophiles replacing chlorine or fluorine.

Scientific Research Applications

2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study cellular processes and pathways, given its ability to modulate biological activity.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. For instance, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-(dimethylamino)-2-(phenyl)ethyl)-6-fluorobenzamide: Similar structure but with a phenyl group instead of a thiophene.

    2-chloro-N-(2-(methylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide: Similar structure but with a methylamino group instead of a dimethylamino group.

    2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-6-fluorobenzamide: Similar structure but with the thiophene ring substituted at a different position.

Uniqueness

The presence of the dimethylamino-thiophene moiety in 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide imparts unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for research and therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2OS/c1-19(2)12(13-7-4-8-21-13)9-18-15(20)14-10(16)5-3-6-11(14)17/h3-8,12H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEJJLWLVGGQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.